4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
Description
4-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline is an aniline derivative featuring a para-substituted methoxy group linked to a 3-methyl-1,2,4-triazole ring. This structure combines the aromatic amine functionality of aniline with the heterocyclic triazole moiety, which is known for its versatility in medicinal chemistry. The compound’s molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 192.22 g/mol (monoisotopic mass: 192.101111) .
Properties
IUPAC Name |
4-[(5-methyl-1H-1,2,4-triazol-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-12-10(14-13-7)6-15-9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWVOCATJVVPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline typically involves the reaction of 3-methyl-1H-1,2,4-triazole with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, DMF, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, biological activities, and distinguishing features:
Key Structural and Functional Differences
Substituent Position :
- The target compound’s para-substituted methoxy group contrasts with analogs like a5 (meta-substituted indole-triazole) and 3-(3-methyl-triazolyl)aniline hydrate (meta-substituted) . Para-substitution may enhance steric accessibility in binding pockets compared to meta-substituted derivatives.
Heterocycle Modifications :
- Replacing triazole with oxadiazole (as in the thiophene-oxadiazole analog ) or pyrazole alters electronic properties and hydrogen-bonding capacity. Triazoles generally exhibit stronger π-stacking due to their aromaticity, which may favor interactions with protein active sites.
Conversely, the indole substituent in a5 enhances affinity via hydrophobic and π-π interactions .
Physicochemical Properties
- Molecular Weight : The target compound (192.22 g/mol) falls within the optimal range for drug-likeness (<500 g/mol), similar to most analogs.
- Hydrogen-Bonding Capacity : The triazole’s nitrogen atoms and aniline’s -NH₂ group provide multiple hydrogen-bonding sites, critical for target engagement. Analogs with additional polar groups (e.g., oxadiazole ) may alter this profile.
Biological Activity
4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.
The chemical structure of this compound includes a methoxy group attached to an aniline moiety and a triazole ring. This configuration enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204.228 g/mol |
| CAS Number | 1279216-56-6 |
| LogP | 1.7477 |
| PSA (Polar Surface Area) | 65.96 |
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains. The mechanism is likely linked to the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Several studies have explored the anticancer potential of triazole derivatives. For instance, the compound was tested against different cancer cell lines, revealing promising cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that the presence of the methoxy group enhances its interaction with cancer cell targets, leading to increased apoptosis in malignant cells.
Table 1 summarizes the IC50 values of this compound against selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.6 |
| HeLa (Cervical) | 3.2 |
| A549 (Lung) | 4.8 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes critical for cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis and protein function.
Case Studies
A notable case study involved the evaluation of this compound's effects on tumor growth in vivo. In an animal model bearing xenograft tumors, administration of this compound resulted in a statistically significant reduction in tumor size compared to controls, reinforcing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
